
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is an organic compound characterized by the presence of a triazole ring and an amino group attached to a butanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride. The process can be carried out under microwave irradiation to enhance reaction efficiency. The reaction conditions often include the use of aliphatic amines, which facilitate the nucleophilic opening of the succinimide ring, followed by the recyclization of the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves stringent control of temperature, pressure, and reactant concentrations to achieve consistent results.
化学反応の分析
Types of Reactions: 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism by which 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The amino group enhances its reactivity, allowing it to participate in a range of chemical reactions.
類似化合物との比較
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 5-Amino-1H-1,2,4-triazole-3-acetic acid
Comparison: Compared to similar compounds, 4-(5-Amino-1H-1,2,4-triazol-3-yl)butanoic acid is unique due to its longer carbon chain, which can influence its solubility and reactivity. This structural difference can result in distinct biological and chemical properties, making it a valuable compound for specific applications.
特性
分子式 |
C6H10N4O2 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
4-(3-amino-1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H10N4O2/c7-6-8-4(9-10-6)2-1-3-5(11)12/h1-3H2,(H,11,12)(H3,7,8,9,10) |
InChIキー |
QCZYMOQFYDUEBN-UHFFFAOYSA-N |
正規SMILES |
C(CC1=NC(=NN1)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


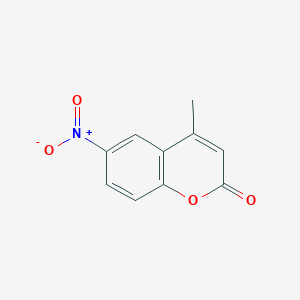
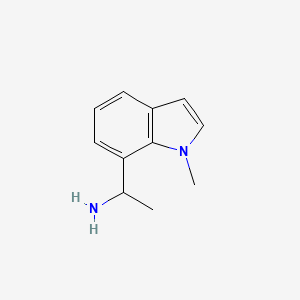
![tert-butyl N-cyclopropyl-N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B12084928.png)
![1-[(4-Ethylphenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B12084930.png)
![6-bromo-2-chloro-9H-pyrido[2,3-b]indole](/img/structure/B12084936.png)
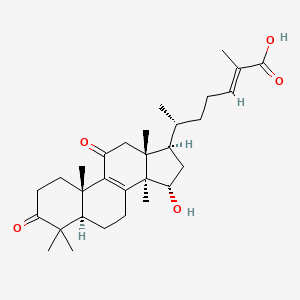


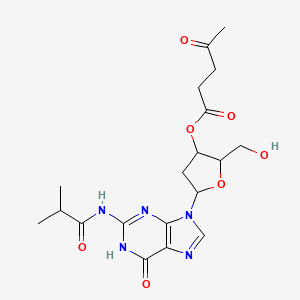
![2-Acetamido-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid](/img/structure/B12084949.png)

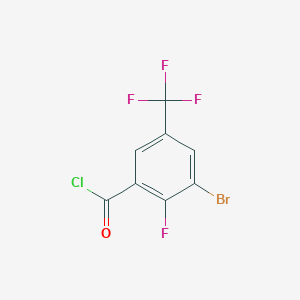

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
